molecular formula C26H22N2O4S B11367730 4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide

4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide

Cat. No.: B11367730
M. Wt: 458.5 g/mol
InChI Key: SWDUUVFCVMRGPT-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with dimethyl groups, a carboxamide group, and a chromenyl ethyl sulfanyl moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyridine Core: Starting with a suitable pyridine precursor, such as 4,6-dimethyl-2-chloropyridine, which can be synthesized through chlorination of 4,6-dimethylpyridine.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via a reaction with an appropriate amine, such as 3-methylphenylamine, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC).

    Attachment of the Chromenyl Ethyl Sulfanyl Moiety: This step involves the synthesis of the chromenyl ethyl sulfanyl group, which can be achieved by reacting 2-oxo-2H-chromene-3-carbaldehyde with an appropriate thiol, followed by coupling with the pyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenyl moiety, potentially converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials or catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, the compound could serve as a lead compound for drug development. Its ability to interact with biological targets could be explored for therapeutic applications.

Industry

Industrially, the compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The chromenyl moiety might allow for interactions with DNA or proteins, while the pyridine and carboxamide groups could facilitate binding to specific active sites.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide: Lacks the N-(3-methylphenyl) group.

    N-(3-methylphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide: Lacks the 4,6-dimethyl substitution on the pyridine ring.

Uniqueness

The presence of both the dimethyl groups on the pyridine ring and the N-(3-methylphenyl) group in 4,6-dimethyl-N-(3-methylphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carboxamide makes it unique. These structural features could enhance its binding affinity and specificity for certain biological targets, potentially leading to more potent biological activities compared to similar compounds.

Properties

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

4,6-dimethyl-N-(3-methylphenyl)-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide

InChI

InChI=1S/C26H22N2O4S/c1-15-7-6-9-19(11-15)28-24(30)23-16(2)12-17(3)27-25(23)33-14-21(29)20-13-18-8-4-5-10-22(18)32-26(20)31/h4-13H,14H2,1-3H3,(H,28,30)

InChI Key

SWDUUVFCVMRGPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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